molecular formula C28H20Cl5N5O4S2 B14433859 4-(1H-benzimidazol-2-yl)-1,3-thiazole;6-methyl-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide;1,2,3,4,5-pentachloro-6-nitrobenzene CAS No. 80123-68-8

4-(1H-benzimidazol-2-yl)-1,3-thiazole;6-methyl-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide;1,2,3,4,5-pentachloro-6-nitrobenzene

Cat. No.: B14433859
CAS No.: 80123-68-8
M. Wt: 731.9 g/mol
InChI Key: MVTUKTRSVKPLEV-UHFFFAOYSA-N
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Description

4-(1H-benzimidazol-2-yl)-1,3-thiazole;6-methyl-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide;1,2,3,4,5-pentachloro-6-nitrobenzene is a complex organic compound that combines multiple functional groups, including benzimidazole, thiazole, oxathiine, and nitrobenzene

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(1H-benzimidazol-2-yl)-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Zinc dust, hydrazinium monoformate, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of oxidized benzimidazole and thiazole derivatives.

    Reduction: Formation of amino derivatives from nitro compounds.

    Substitution: Formation of substituted benzimidazole and thiazole derivatives.

Mechanism of Action

The mechanism of action of 4-(1H-benzimidazol-2-yl)-1,3-thiazole involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to proteins and enzymes, inhibiting their activity.

    Pathways Involved: The compound can induce cell cycle arrest and apoptosis in cancer cells by downregulating cyclin B1, CDK2, and PCNA.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds such as 2-(4-aminophenyl)benzimidazole and 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde.

    Thiazole Derivatives: Compounds such as 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine and N-benzyli­dene-4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine.

    Nitrobenzene Derivatives: Compounds such as 1,2,3,4,5-pentachloro-6-aminobenzene and 1,2,3,4,5-pentachloro-6-hydroxybenzene.

Uniqueness

4-(1H-benzimidazol-2-yl)-1,3-thiazole;6-methyl-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide;1,2,3,4,5-pentachloro-6-nitrobenzene is unique due to its combination of multiple functional groups, which confer diverse chemical properties and potential applications. The presence of benzimidazole, thiazole, oxathiine, and nitrobenzene moieties in a single molecule makes it a versatile compound for various scientific research and industrial applications.

Properties

80123-68-8

Molecular Formula

C28H20Cl5N5O4S2

Molecular Weight

731.9 g/mol

IUPAC Name

4-(1H-benzimidazol-2-yl)-1,3-thiazole;6-methyl-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide;1,2,3,4,5-pentachloro-6-nitrobenzene

InChI

InChI=1S/C12H13NO2S.C10H7N3S.C6Cl5NO2/c1-9-11(16-8-7-15-9)12(14)13-10-5-3-2-4-6-10;1-2-4-8-7(3-1)12-10(13-8)9-5-14-6-11-9;7-1-2(8)4(10)6(12(13)14)5(11)3(1)9/h2-6H,7-8H2,1H3,(H,13,14);1-6H,(H,12,13);

InChI Key

MVTUKTRSVKPLEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SCCO1)C(=O)NC2=CC=CC=C2.C1=CC=C2C(=C1)NC(=N2)C3=CSC=N3.C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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